molecular formula C17H16N6O2 B2551847 2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034453-32-0

2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2551847
CAS No.: 2034453-32-0
M. Wt: 336.355
InChI Key: KVBRFBGKKRCWKS-UHFFFAOYSA-N
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Description

2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
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Scientific Research Applications

DNA Recognition and Gene Expression Control

Research on pyrrole and imidazole-containing polyamides, similar in structure to the specified compound, demonstrates their ability to specifically target DNA sequences in the minor groove, allowing for the control of gene expression. Such polyamides, including those with modifications like the N-methylpyrrole-2-carboxamide moiety, show promise as potential medicinal agents for diseases like cancer, highlighting their capability to bind to G/C-rich sequences with high specificity (Chavda et al., 2010).

Antiviral and Antimycobacterial Activities

Compounds structurally related to imidazo[1,2-a]pyridines have been evaluated for their antiviral and antimycobacterial activities. A novel series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines showed potential as antirhinovirus agents, indicating the versatility of the imidazo[1,2-a]pyridine scaffold for developing antiviral drugs (Hamdouchi et al., 1999). Furthermore, imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel antimycobacterial lead, selectively inhibiting Mycobacterium tuberculosis without affecting other pathogens (Ramachandran et al., 2013).

Synthesis and Structural Modifications

The synthesis and structural modifications of imidazo[1,2-a]pyridine derivatives have been extensively studied to improve their biological activity and pharmacokinetic properties. Strategies to reduce metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives, for instance, provide valuable insights into optimizing the chemical stability and efficacy of related compounds (Linton et al., 2011).

Drug Delivery and Cellular Uptake

Improvements in the cellular uptake of pyrrole-imidazole polyamides, compounds closely related to the specified chemical, have been achieved through modifications at the C-terminus, enhancing their potency in cell culture and potential as gene regulation tools (Jacobs & Dervan, 2009). These findings underscore the importance of structural optimization for effective drug delivery.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with biological macromolecules such as proteins or nucleic acids . Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact . Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound . This could include investigating its biological activity, optimizing its synthesis, or exploring its physical and chemical properties .

Properties

IUPAC Name

2-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11-15(23-9-4-3-7-13(23)19-11)17(24)18-10-14-20-16(21-25-14)12-6-5-8-22(12)2/h3-9H,10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBRFBGKKRCWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NO3)C4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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